DGAT1 Inhibitor Potency: Pyrrolopyridazine Core Outperforms Pyrrolotriazine by >200-Fold
In a direct scaffold-hopping exercise, replacing the pyrrolotriazine core of a lead DGAT1 inhibitor with the pyrrolopyridazine core increased inhibitory potency dramatically. The original pyrrolotriazine-based lead exhibited a DGAT1 IC50 >10 µM. After core exchange to the 6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine-based system, SAR optimisation yielded analogs with DGAT1 IC50 values as low as 48 nM [1]. This represents a greater than 200-fold improvement that is directly attributable to the pyridazine-versus-triazine heterocyclic difference. The selectivity over ACAT1 was also improved, mitigating off-target concerns associated with the triazine series [1].
| Evidence Dimension | DGAT1 enzyme inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Pyrrolopyridazine-based analogs: IC50 = 48 nM (best compound) [1] |
| Comparator Or Baseline | Pyrrolotriazine-based lead: IC50 >10 µM [1] |
| Quantified Difference | >200-fold improvement in potency |
| Conditions | In vitro DGAT1 enzymatic assay; recombinant human DGAT1 |
Why This Matters
For DGAT1-targeting programmes, selecting the pyrrolopyridazine scaffold rather than pyrrolotriazine eliminates the potency ceiling and provides a starting point for developing sub-100 nM inhibitors, directly impacting lead selection timelines.
- [1] Fox, B. M., Iio, K., Li, K., Choi, R., Inaba, T., Jackson, S., Sagawa, S., Shan, B., Tanaka, M., Yoshida, A., & Kayser, F. (2010). Discovery of pyrrolopyridazines as novel DGAT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(20), 6030–6033. View Source
